molecular formula No Data Available B110307 3-Decen-1-ol, acetate, (3Z)- CAS No. 81634-99-3

3-Decen-1-ol, acetate, (3Z)-

Cat. No. B110307
CAS RN: 81634-99-3
M. Wt: 198.3 g/mol
InChI Key: HYSSAOQHKOCKIC-HJWRWDBZSA-N
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Description

The compound "3-Decen-1-ol, acetate, (3Z)-" is a chemical that is structurally related to various acetate pheromone components found in insects. While the specific compound is not directly mentioned in the provided papers, the related compounds such as (Z)-5-decen-l-ol acetate and (Z)-5-decenyl acetate are mentioned as pheromone components in moths like Argyrogramma verruca and Agrotis segetum, respectively . These compounds play a crucial role in the mating behavior of these insects, attracting males through olfactory cues.

Synthesis Analysis

The synthesis of related acetate compounds involves several steps, including Wittig reactions and Knoevenagel condensations, as described in the synthesis of (3E,7Z)-3,7-tetradecadienyl acetate . The stereoselective formation of double bonds is crucial in these syntheses to ensure the biological activity of the pheromones. The synthesis of (Z)-4-chloro-2-methyl-2-buten-1-ol acetate, a precursor to hydroxy prenyl synthons, also illustrates the importance of stereochemistry in the synthesis of pheromone-related compounds .

Molecular Structure Analysis

The molecular structure of acetate pheromones is characterized by the presence of double bonds, which are often in the Z (cis) configuration, as seen in (Z)-5-decen-l-ol acetate . The position and configuration of these double bonds are critical for the biological activity of the pheromones. The introduction of methyl groups to the acetate-substituted chain, as studied in (Z)-5-decenyl acetate analogs, shows the significance of steric complementarity between the pheromone component and its receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetate pheromones include Wittig reactions to form double bonds with specific stereochemistry and Knoevenagel condensations for the formation of conjugated systems . Additionally, gold-catalyzed additions and Suzuki couplings are used in the synthesis of (Z)-1-alkyl-2-arylvinyl acetates, which are structurally related to pheromone acetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetate pheromones are not explicitly detailed in the provided papers. However, it can be inferred that these compounds are volatile, as they need to be airborne to be detected by male moths . The presence of acetate groups and double bonds likely affects the polarity and reactivity of these compounds, which in turn influences their interaction with pheromone receptors in insects .

Scientific Research Applications

Analytical Chemistry and Flavor Characterization

Studies in analytical chemistry have highlighted the importance of structurally similar compounds in characterizing flavors, especially in natural products. For instance, gas chromatography has been utilized to characterize the mushroom-like flavor in Melittis melissophyllum L., focusing on compounds such as 1-octen-3-ol, which shares a similar molecular structure to "3-Decen-1-ol, acetate, (3Z)-" (Maggi, Papa, & Vittori, 2012). This suggests potential applications in flavor and fragrance industries where the analysis and synthesis of complex flavors are crucial.

Biotechnological Production of Value-Added Chemicals

In biotechnology, the production and enhancement of value-added chemicals like acetoin and related compounds have been extensively reviewed. Acetoin, a compound used across various industries, demonstrates the biotechnological potential of microbial synthesis for compounds that may include or relate to "3-Decen-1-ol, acetate, (3Z)-" (Xiao & Lu, 2014). This highlights the role of microbial electrosynthesis and genetic engineering in expanding the product spectrum of such chemicals.

Environmental Science and Degradation

Environmental research focusing on the degradation mechanisms and environmental persistence of similar acetate-based compounds offers insights into potential environmental impacts and biodegradation strategies. For example, the degradation of cellulose acetate-based materials has been reviewed to understand their environmental persistence and degradation rates, which could be relevant for assessing the environmental behavior of "3-Decen-1-ol, acetate, (3Z)-" (Puls, Wilson, & Hölter, 2011). This research underscores the importance of designing consumer products with enhanced degradability to mitigate environmental impacts.

Pharmacology and Toxicology

In the field of pharmacology, the study of structurally related compounds has provided valuable insights into their potential therapeutic applications and toxicological profiles. For instance, research on dichloroacetate (DCA), a compound used for its therapeutic potential in several conditions, juxtaposes its environmental hazard with its therapeutic benefits, raising important considerations for compounds with dual roles like potentially "3-Decen-1-ol, acetate, (3Z)-" (Stacpoole, 2010). Such studies emphasize the need for comprehensive toxicity assessments before industrial utilization.

Safety And Hazards

While specific safety and hazard information for “3-Decen-1-ol, acetate, (3Z)-” is not available from the search results, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

[(Z)-dec-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSSAOQHKOCKIC-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015320
Record name 3-Decen-1-ol, 1-acetate, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Decen-1-ol, acetate, (3Z)-

CAS RN

81634-99-3
Record name (Z)-3-Decenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81634-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decen-1-ol, 1-acetate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081634993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decen-1-ol, 1-acetate, (3Z)-
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Record name 3-Decen-1-ol, 1-acetate, (3Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-decenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.514
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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